![molecular formula C20H21N3O4 B13845997 {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl group, a hydroxyphenyl group, and an oxadiazole ring, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a hydroxyphenyl derivative using a suitable coupling reagent.
Introduction of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Formation of the carbamate group: This involves the reaction of the amine group with a methyl isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[4-[5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate
- tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl]-N-methylcarbamate
Uniqueness
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different heterocyclic rings or substituents, leading to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)23(4)15-10-8-13(9-11-15)17-21-22-18(26-17)14-6-5-7-16(24)12-14/h5-12,24H,1-4H3 |
Clé InChI |
LTPAIDGCFHWDRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
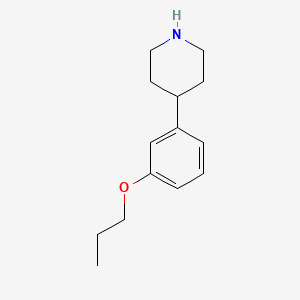
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
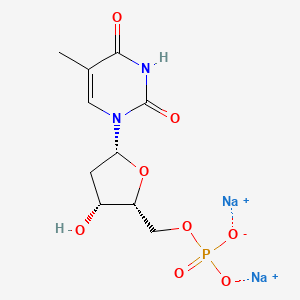
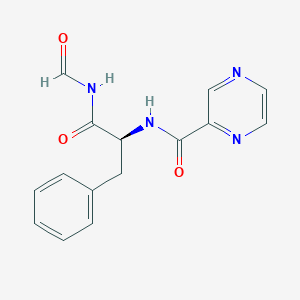
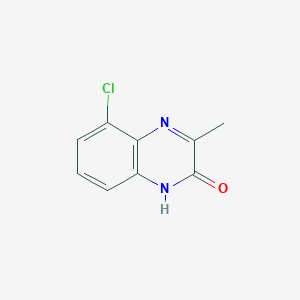
![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
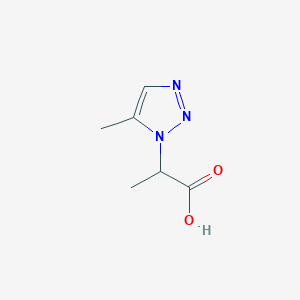
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
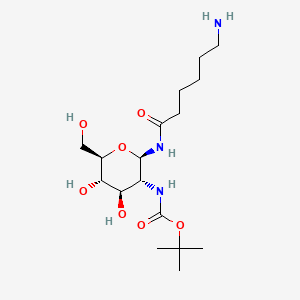

![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)

![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
